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molecular formula C8H4INO3 B8640377 6-(Iodo)isatoic anhydride CAS No. 32615-82-0

6-(Iodo)isatoic anhydride

Cat. No. B8640377
M. Wt: 289.03 g/mol
InChI Key: RAADLXMPZLKGDQ-UHFFFAOYSA-N
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Patent
US05733910

Procedure details

To a stirred solution of sodium hydroxide (0.35 g, 8.8 mM) in methanol (31 mL) was added 5-iodo-2H-3,1-benzoxazine-2,4(1H)-dione (18.5 g, 64.0 mM). The mixture was heated at 60° C. for 1.5 hr. An additional quantitiy of sodium hydroxide (0.10 g, 2.5 mM) was added to the reaction mixture and stirring at 60° C. was continued for an additonal 1 hr. After cooling to room temperature, the reaction mixture was concentrated and the residue was taken up in ethyl acetate. The ethyl acetate was washed successively with water, brine, dilute aqueous sodium hydroxide, and water. After drying over MgSO4, the ethyl acetate was filtered and concentrated to leave (13.9 g, 78.4%) of the title ester as a brown oil; MS(CI): 278 (M+H).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Name
Yield
78.4%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[I:3][C:4]1[C:9]2[C:10](=[O:15])[O:11][C:12](=O)[NH:13][C:8]=2[CH:7]=[CH:6][CH:5]=1>CO.[OH-].[Na+]>[NH2:13][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([I:3])[C:9]=1[C:10]([O:11][CH3:12])=[O:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
18.5 g
Type
reactant
Smiles
IC1=CC=CC2=C1C(OC(N2)=O)=O
Name
Quantity
31 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
WASH
Type
WASH
Details
The ethyl acetate was washed successively with water, brine, dilute aqueous sodium hydroxide, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
FILTRATION
Type
FILTRATION
Details
the ethyl acetate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C(=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 78.4%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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